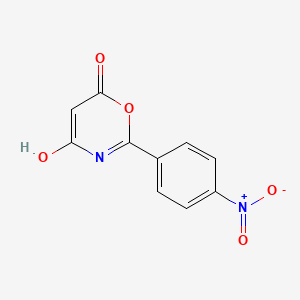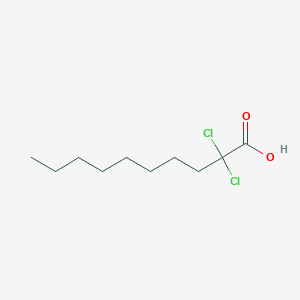
2,2-Dichlorodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorodecanoic acid: is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of two chlorine atoms attached to the second carbon of a decanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorodecanoic acid typically involves the chlorination of decanoic acid. This can be achieved through the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes where decanoic acid is exposed to chlorine gas in a continuous flow reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2,2-Dichlorodecanoic acid can undergo oxidation reactions to form corresponding chlorinated ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of 2,2-dichlorodecanol.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxydecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Chlorinated ketones or aldehydes.
Reduction: 2,2-Dichlorodecanol.
Substitution: 2-Hydroxydecanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 2,2-Dichlorodecanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of chlorinated fatty acids in metabolic pathways.
Medicine: The compound is explored for its potential therapeutic applications. It may have antimicrobial properties and could be used in the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed as a reagent in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds:
- 2,2-Dichloropropanoic acid
- 2,2-Dichlorobutanoic acid
- 2,2-Dichloropentanoic acid
Comparison: 2,2-Dichlorodecanoic acid is unique due to its longer carbon chain compared to other similar compounds This longer chain can influence its physical properties, such as solubility and melting point
Propiedades
| 119450-52-1 | |
Fórmula molecular |
C10H18Cl2O2 |
Peso molecular |
241.15 g/mol |
Nombre IUPAC |
2,2-dichlorodecanoic acid |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-8-10(11,12)9(13)14/h2-8H2,1H3,(H,13,14) |
Clave InChI |
UZILNBHFXQCXKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(=O)O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



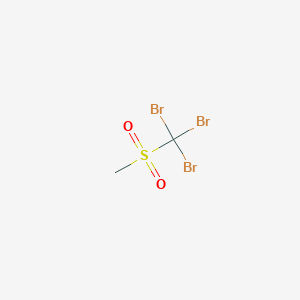
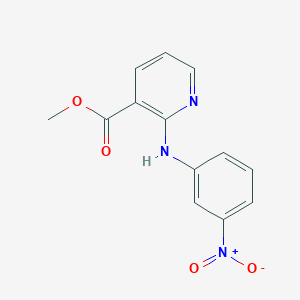
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
silane](/img/structure/B14308830.png)
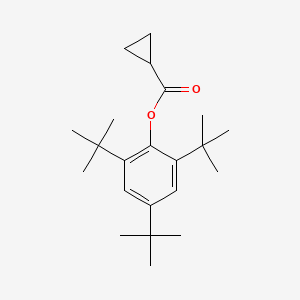
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
